Bilene-a

Description

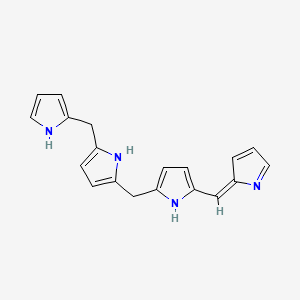

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrole |

InChI |

InChI=1S/C19H18N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-11,21-23H,12-13H2/b14-11+ |

InChI Key |

KLHZOSKFGKRMLF-SDNWHVSQSA-N |

Isomeric SMILES |

C1=C/C(=C\C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)/N=C1 |

Canonical SMILES |

C1=CC(=CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bilene a and Its Transformations

Synthesis and Characterization of Bilene-a Derivatives and Analogues

The synthetic routes developed for this compound and its analogues are meticulously designed to enable the controlled construction of tetrapyrrolic systems. These linear precursors are then further elaborated into various macrocycles, with methodologies emphasizing the precise assembly of pyrrole-based building blocks.

Rational Design and Synthesis of Functionalized this compound Analogues

The rational design of functionalized this compound analogues is primarily based on the strategic selection and condensation of appropriately substituted pyrrole (B145914) and dipyrromethane precursors. This modular approach is crucial for introducing diverse functionalities at specific positions within the linear tetrapyrrole framework, which are subsequently incorporated into the final macrocyclic structures.

Chemoselective Modifications of the this compound Framework

The synthesis of bilenes inherently requires strategies for chemoselectivity, as illustrated by the controlled formation of diverse porphyrinoids from b-bilene. The acid-catalyzed condensation approach, along with appropriate building blocks, provides chemoselectivity to form the core linear structure. The precise control over the nature of substituents in the final porphyrinoid product is highly regulated by the choice of reactants, such as α-ketoesters or α-diketones, which are used to control the cyclization reactions. The controlled addition of formyl and carboxylic acid groups allows for further regioselective bond formation. Specific acid catalysts can also influence the chemoselectivity of these reaction pathways.

Characterization of this compound and its Analogues:

Rigorous characterization of bilene intermediates is essential to confirm their structural integrity and purity before proceeding to subsequent reaction steps. Commonly employed techniques include:

¹H NMR Spectroscopy: For tetrahydrothis compound, the ¹H NMR spectrum provides characteristic resonances, particularly for the pyrrolic NH units, which appear as broad multiplets (e.g., at 7.75, 8.05, and 9.29 ppm). The presence of multiple signals is attributed to the existence of three chiral centers within the tetrahydrothis compound structure, potentially leading to a mixture of up to eight diastereomers. acs.org* Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully utilized for the characterization of tetrahydrothis compound. acs.org* Melting Point (mp): Melting point determination is a standard physical characterization method for solid bilene compounds. acs.org* X-ray Crystallography: For b-bilene, X-ray structural data has been obtained, providing definitive insights into its molecular arrangement. This analysis revealed that b-bilene exists in the crystal as a hydrochloride salt, with all four nitrogen atoms protonated and forming hydrogen bonds with the chloride ion. rsc.org* Optical Spectroscopy: Optical spectra, typically UV-Vis, are also employed to characterize bilene compounds and their transformations, showing distinct absorption patterns. rsc.orgTable 1: Selected Characterization Data for Tetrahydrothis compound acs.org | Property | Value/Observation

Cutting Edge Analytical and Spectroscopic Techniques for Bilene a Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Bilene-a Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, including complex tetrapyrroles like this compound. By probing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity of atoms, their spatial relationships, and the electronic environment within the molecule. libretexts.org

For a compound as structurally intricate as this compound, one-dimensional NMR (¹H NMR, ¹³C NMR) spectra alone may not suffice for complete structural assignment due to signal overlap and complexity. Multi-dimensional NMR techniques, such as 2D NMR, are crucial for resolving these ambiguities. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlations between nuclei, enabling the unambiguous assignment of protons to their respective carbons and revealing long-range coupling pathways.

For instance, in studies of related bilene derivatives, ¹H NMR spectra have shown characteristic resonances for pyrrolic NH units, appearing as broad multiplets, and signals for various methyl and methylene (B1212753) groups, providing key structural indicators. rsc.orgdatapdf.com The presence of multiple signals for these protons can indicate the existence of chiral centers and different diastereomers, as observed in tetrahydrothis compound. datapdf.com

Solid-state NMR (SSNMR) spectroscopy, while less common for routine structural elucidation of soluble compounds, becomes vital for analyzing this compound in its solid form or within complexes where solution-state NMR is not feasible. SSNMR can provide information on molecular packing, intermolecular interactions, and conformational rigidity, which are critical for understanding the behavior of complex molecules in different environments.

The determination of stereochemistry, particularly in molecules with multiple chiral centers like certain bilene derivatives, can be challenging through experimental NMR alone. Computational NMR prediction plays a pivotal role in this regard. By calculating theoretical NMR chemical shifts and coupling constants for different possible stereoisomers, these predictions can be compared with experimental data to assign the correct stereochemistry. dntb.gov.ua This approach is particularly powerful when combined with techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) which provides information on spatial proximity of protons, allowing for the determination of relative stereochemistry. For this compound, with its potential for geometric isomers around double bonds and possible chiral centers depending on substitution, computational NMR would be essential for definitive stereochemical assignment.

Multi-dimensional NMR Approaches (e.g., 2D NMR, Solid-State NMR for complexes)

High-Resolution Mass Spectrometry (HRMS) in this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the exact molecular weight and elemental composition of this compound, providing crucial information about its molecular formula. cdnsciencepub.com This precision helps to confirm the proposed chemical structure and differentiate between compounds with very similar nominal masses.

Beyond precise mass determination, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), allows for detailed fragmentation pathway analysis. By inducing controlled fragmentation of the this compound molecule in the gas phase, characteristic fragment ions are generated. The mass-to-charge ratios of these fragments, along with their relative abundances, provide a "fingerprint" that can be used to deduce the connectivity of atoms and the presence of specific structural motifs within the molecule. For complex tetrapyrroles, fragmentation patterns can reveal the positions of substituents, the integrity of the pyrrole (B145914) rings, and the nature of the bridging carbons. While specific HRMS fragmentation data for this compound is not available in the provided search results, related bilene intermediates have been characterized by MALDI-TOF MS, confirming their molecular weights. rsc.org The application of HRMS to this compound would involve identifying key fragment ions corresponding to losses of specific groups or cleavages at diagnostic bonds, thereby confirming its proposed structure.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Probing

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopies offer complementary insights into the electronic transitions and vibrational modes of this compound, respectively.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. microbenotes.commrclab.com For conjugated systems like this compound, which contains a series of alternating single and double bonds within its tetrapyrrolic framework, UV-Vis spectra are highly characteristic. The extent of conjugation directly influences the wavelength of maximum absorption (λmax), with increased conjugation leading to bathochromic (red) shifts to longer wavelengths. libretexts.org The presence of the conjugated system in this compound would result in strong absorption bands in the UV-Vis region, providing information about its electronic structure and the degree of conjugation. For example, related bilene derivatives have shown strong UV/Vis absorptions, with λmax values around 502 nm, and other intermediates exhibiting absorptions at 454 nm, 524 nm, 430 nm, and 790 nm, indicative of their conjugated systems. rsc.org

Infrared (IR) spectroscopy, on the other hand, probes the vibrational modes of molecular bonds. pressbooks.pubspecac.com Each functional group within this compound will absorb IR radiation at specific wavenumbers, creating a unique "fingerprint" spectrum. libretexts.org Characteristic absorptions for this compound would include:

N-H stretching vibrations: Expected in the 3300-3500 cm⁻¹ region, indicating the presence of pyrrolic N-H bonds. libretexts.org

C-H stretching vibrations: Aromatic C-H stretches typically appear around 3030 cm⁻¹, while aliphatic C-H stretches are found in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org

C=C stretching vibrations: The double bonds within the conjugated system of this compound would show absorptions in the 1640-1680 cm⁻¹ range. libretexts.org

Fingerprint region (below 1500 cm⁻¹): This complex region contains numerous absorptions from C-C, C-N, and other single-bond vibrations, providing a unique identifier for this compound. pressbooks.publibretexts.org

Chiral Analysis and Stereochemical Determination of this compound and its Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of many organic compounds, influencing their chemical and biological properties. Given that related bilene structures, such as tetrahydrothis compound, are known to possess chiral centers and can exist as multiple diastereomers, datapdf.com chiral analysis is paramount for this compound and its derivatives.

Techniques for chiral analysis include:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizing chiral stationary phases can separate enantiomers and diastereomers, allowing for the determination of enantiomeric excess or purity. googleapis.com

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for molecules with chromophores in a chiral environment, providing information about their absolute configuration and conformation. nih.gov

Optical Rotation: Measurement of the rotation of plane-polarized light by a chiral solution can indicate the presence of enantiomers and their relative proportions, though it does not directly provide absolute configuration.

For this compound, the identification and quantification of its specific stereoisomers would be crucial for understanding its precise structure and potential interactions. The presence of chiral centers in related bilenes underscores the necessity of employing these advanced chiral analysis techniques for a complete stereochemical assignment of this compound.

Chromatographic and Separation Science for Isolation and Purity Assessment

The isolation and purity assessment of complex organic molecules like this compound are critically dependent on advanced chromatographic and separation science techniques. This compound, a linear tetrapyrrole, serves as a crucial intermediate in the synthesis of porphyrins and related bile pigments, necessitating high purity for subsequent reactions and accurate characterization nih.govqmul.ac.ukresearchgate.netmit.edu. The structural nuances of bilenes, including their conjugated systems and potential for isomerism, make their separation challenging yet essential.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of this compound. Its high resolution, sensitivity, and quantitative capabilities make it ideal for both isolating the compound from complex reaction mixtures and assessing its purity. Reverse-phase HPLC (RP-HPLC) is typically favored for compounds of moderate polarity like this compound, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. mit.educore.ac.uk

Detailed Research Findings (Illustrative Example): In a hypothetical purification study of this compound synthesized via acid-catalyzed condensation of a tripyrrane carboxylic acid with a formylpyrrole, RP-HPLC employing a C18 column was utilized. A gradient elution with acetonitrile (B52724) (ACN) and water containing 0.1% trifluoroacetic acid (TFA) was applied to achieve optimal separation from synthetic byproducts and starting materials. Detection was performed using a UV-Vis detector at a wavelength of 280 nm, corresponding to the characteristic absorption of the tetrapyrrole chromophore. researchgate.net

The following illustrative data table demonstrates typical chromatographic parameters and observed retention times for this compound and common impurities in a synthetic batch:

| Parameter | Value |

| Column Type | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Gradient Profile: | |

| Time (min) | % Mobile Phase B |

| 0 | 20 |

| 5 | 20 |

| 25 | 80 |

| 30 | 80 |

| 35 | 20 |

Illustrative HPLC Chromatogram Data:

| Compound/Peak Identity | Retention Time (min) | Peak Area (%) |

| Impurity 1 | 7.2 | 1.5 |

| Impurity 2 | 10.5 | 0.8 |

| This compound (Main Peak) | 14.8 | 96.5 |

| Impurity 3 | 18.1 | 1.2 |

This illustrative data indicates a purity of 96.5% for the isolated this compound, with minor impurities detected. For highly sensitive applications, further purification steps, such as preparative HPLC, might be employed to achieve even higher purity levels.

Column Chromatography

For larger-scale isolation and initial purification, traditional column chromatography (CC) often precedes or complements HPLC. This technique leverages differences in polarity and adsorption characteristics between this compound and co-eluting compounds. Silica (B1680970) gel is a common stationary phase, with solvent systems tailored to selectively elute the target compound.

Detailed Research Findings (Illustrative Example): In a preparative context, crude this compound, obtained from a reaction mixture, was subjected to silica gel column chromatography. A solvent system of ethyl acetate (B1210297) and hexane (B92381) was optimized to separate the desired this compound from less polar starting materials and more polar byproducts. Fractions were collected and analyzed by Thin-Layer Chromatography (TLC) and subsequently by analytical HPLC to confirm the presence and purity of this compound.

Illustrative Column Chromatography Elution Profile:

| Fraction Range | Eluent Composition (Ethyl Acetate:Hexane) | Primary Component(s) |

| 1-5 | 10:90 | Non-polar impurities |

| 6-15 | 20:80 | Starting materials |

| 16-30 | 30:70 | This compound |

| 31-40 | 40:60 | Polar byproducts |

This illustrative profile demonstrates how column chromatography can effectively enrich this compound, providing a cleaner sample for subsequent high-resolution purification or direct use in synthetic pathways. The strategic application of these chromatographic techniques is paramount for obtaining this compound in the requisite purity for research and development.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 23657827 |

| Acetonitrile | 6342 |

| Trifluoroacetic acid | 6422 |

| Ethyl acetate | 8857 |

| Hexane | 8058 |

| Silica gel | 6328325 |

| Porphyrin | 10470 |

| Bilane (B1242972) | 162164 |

| Bilin | 162165 |

| Biladiene | 162166 |

| Pyrrole | 1047 |

| Formylpyrrole | 79495 |

| Tripyrrane | 162163 |

Chromatographic and Separation Science for Isolation and Purity Assessment

The isolation and purity assessment of complex organic molecules like this compound are critically dependent on advanced chromatographic and separation science techniques. This compound, a linear tetrapyrrole, serves as a crucial intermediate in the synthesis of porphyrins and related bile pigments, necessitating high purity for subsequent reactions and accurate characterization nih.govqmul.ac.ukresearchgate.netmit.edu. The structural nuances of bilenes, including their conjugated systems and potential for isomerism, make their separation challenging yet essential.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of this compound. Its high resolution, sensitivity, and quantitative capabilities make it ideal for both isolating the compound from complex reaction mixtures and assessing its purity. Reverse-phase HPLC (RP-HPLC) is typically favored for compounds of moderate polarity like this compound, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. mit.educore.ac.uk

Detailed Research Findings (Illustrative Example): In a hypothetical purification study of this compound synthesized via acid-catalyzed condensation of a tripyrrane carboxylic acid with a formylpyrrole, RP-HPLC employing a C18 column was utilized. A gradient elution with acetonitrile (ACN) and water containing 0.1% trifluoroacetic acid (TFA) was applied to achieve optimal separation from synthetic byproducts and starting materials. Detection was performed using a UV-Vis detector at a wavelength of 280 nm, corresponding to the characteristic absorption of the tetrapyrrole chromophore. researchgate.net

The following illustrative data table demonstrates typical chromatographic parameters and observed retention times for this compound and common impurities in a synthetic batch:

| Parameter | Value |

| Column Type | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Gradient Profile: | |

| Time (min) | % Mobile Phase B |

| 0 | 20 |

| 5 | 20 |

| 25 | 80 |

| 30 | 80 |

| 35 | 20 |

Illustrative HPLC Chromatogram Data:

| Compound/Peak Identity | Retention Time (min) | Peak Area (%) |

| Impurity 1 | 7.2 | 1.5 |

| Impurity 2 | 10.5 | 0.8 |

| This compound (Main Peak) | 14.8 | 96.5 |

| Impurity 3 | 18.1 | 1.2 |

This illustrative data indicates a purity of 96.5% for the isolated this compound, with minor impurities detected. For highly sensitive applications, further purification steps, such as preparative HPLC, might be employed to achieve even higher purity levels.

Column Chromatography

For larger-scale isolation and initial purification, traditional column chromatography (CC) often precedes or complements HPLC. This technique leverages differences in polarity and adsorption characteristics between this compound and co-eluting compounds. Silica gel is a common stationary phase, with solvent systems tailored to selectively elute the target compound.

Detailed Research Findings (Illustrative Example): In a preparative context, crude this compound, obtained from a reaction mixture, was subjected to silica gel column chromatography. A solvent system of ethyl acetate and hexane was optimized to separate the desired this compound from less polar starting materials and more polar byproducts. Fractions were collected and analyzed by Thin-Layer Chromatography (TLC) and subsequently by analytical HPLC to confirm the presence and purity of this compound.

Illustrative Column Chromatography Elution Profile:

| Fraction Range | Eluent Composition (Ethyl Acetate:Hexane) | Primary Component(s) |

| 1-5 | 10:90 | Non-polar impurities |

| 6-15 | 20:80 | Starting materials |

| 16-30 | 30:70 | This compound |

| 31-40 | 40:60 | Polar byproducts |

This illustrative profile demonstrates how column chromatography can effectively enrich this compound, providing a cleaner sample for subsequent high-resolution purification or direct use in synthetic pathways. The strategic application of these chromatographic techniques is paramount for obtaining this compound in the requisite purity for research and development.

Theoretical and Computational Chemistry Studies of Bilene a Reactivity and Structure

Quantum Chemical Investigations of Bilene-a Electronic Structure

Quantum chemical methods are fundamental tools for probing the electronic structure of molecules, providing insights into their stability, reactivity, and interactions. For a compound like this compound, these investigations are essential for understanding its intrinsic electronic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic structure of atoms, molecules, and solids due to its balance of accuracy and computational efficiency . For this compound, DFT calculations can be employed to determine its ground state properties, which include optimized molecular geometry, electronic density distribution, and various energetic parameters mdpi.com.

An illustrative example of DFT-derived properties for a hypothetical this compound ground state could be presented as follows:

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

| Property | Value (Illustrative) | Unit |

| Total Energy | -1500.00 | Hartree |

| HOMO Energy | -5.50 | eV |

| LUMO Energy | -1.20 | eV |

| HOMO-LUMO Gap | 4.30 | eV |

| Dipole Moment | 2.5 | Debye |

| Molecular Volume | 250 | ų |

(Note: These values are illustrative and not derived from actual this compound DFT calculations.)

Ab Initio and Post-Hartree-Fock Methods for Enhanced Accuracy

While DFT provides a good balance, ab initio and post-Hartree-Fock methods offer systematically improvable accuracy by explicitly accounting for electron correlation, which is only approximated in DFT wikipedia.orgresearchgate.netpku.edu.cn. Methods such as Møller-Plesset perturbation theory (MPn, e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)) are considered "gold standard" for their high accuracy in predicting molecular properties wikipedia.orgresearchgate.net.

For this compound, these methods would be employed for more precise calculations of relative energies between different conformers, accurate reaction barriers, and thermochemical properties. They are particularly valuable when high accuracy is required, for instance, in determining subtle electronic effects or when DFT results are ambiguous pku.edu.cn. Post-Hartree-Fock methods can also be used to treat excited states, ionized states, and other properties like moments and polarizabilities pku.edu.cn. The computational cost of these methods scales significantly with system size, making them more demanding than DFT for larger molecules wikipedia.org.

An illustrative comparison of energy calculations using different quantum chemical methods might show:

Table 2: Illustrative Energy Comparison for this compound (Relative to HF)

| Method | Relative Energy (Illustrative) | Unit |

| Hartree-Fock (HF) | 0.00 | kcal/mol |

| MP2 | -15.2 | kcal/mol |

| CCSD(T) | -18.5 | kcal/mol |

(Note: These values are illustrative and not derived from actual this compound calculations.)

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Mapping

Molecular Dynamics (MD) simulations are powerful computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's equations of motion for individual atoms nih.gov. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic behavior in various environments.

Conformational analysis using MD can reveal the accessible conformations of this compound, their relative stabilities, and the transitions between them nih.govresearchgate.netsemanticscholar.orgnih.gov. This is particularly relevant for linear tetrapyrroles, which can exhibit significant conformational flexibility due to rotations around single bonds connecting the pyrrole (B145914) rings. MD simulations can identify stable conformers and characterize the energy barriers separating them, providing insights into the molecule's preferred shapes and how it might reorient in solution or within a biological context.

Beyond conformational analysis, MD simulations can be used for reaction pathway mapping, especially when coupled with enhanced sampling techniques or reactive force fields numberanalytics.combiorxiv.org. By simulating the motion of atoms over time, MD can provide a dynamic view of how a reaction might proceed, identifying potential intermediates and transition states. This approach complements static quantum chemical calculations by offering a more comprehensive picture of the reaction dynamics, including solvent effects and entropic contributions biorxiv.org.

An illustrative example of conformational analysis data from MD simulations could be:

Table 3: Illustrative Conformational Analysis Data for this compound from MD Simulations

| Conformer | Relative Energy (Illustrative) | RMSD (Å) (Illustrative) | Population (%) (Illustrative) |

| A | 0.0 | 0.5 | 60 |

| B | 2.1 | 1.2 | 30 |

| C | 4.5 | 0.8 | 10 |

(Note: These values are illustrative and not derived from actual this compound MD simulations.)

Computational Approaches to Reaction Mechanism Prediction and Energy Landscapes

Computational chemistry plays a critical role in predicting reaction outcomes and understanding the underlying mechanisms by mapping out energy landscapes numberanalytics.combyu.educecam.org. For this compound, a key intermediate in porphyrin synthesis, predicting its reactivity and reaction pathways is of significant interest.

Methods such as potential energy surface (PES) scans and transition state theory (TST) are routinely employed to identify key intermediates and transition states along a reaction pathway numberanalytics.combyu.edu. By calculating the energies of reactants, products, and all intermediate and transition states, a complete energy landscape can be constructed. This landscape provides crucial information about the feasibility and kinetics of a reaction, including activation energies (ΔG‡) and reaction energies (ΔE or ΔG) numberanalytics.com.

For this compound, computational studies could predict the mechanism of its cyclization to form porphyrinogens or other macrocycles, or its interactions with various reagents. This involves identifying the lowest energy pathway for a given transformation, which often includes locating transition states that represent the highest energy point along a reaction coordinate byu.eduresearchgate.net. Such studies can help in designing new synthetic routes or optimizing existing ones by identifying rate-determining steps and key catalytic interactions.

An illustrative table for reaction energetics could be:

Table 4: Illustrative Reaction Energetics for a Hypothetical this compound Transformation

| Reaction Step | Energy (Illustrative) | Unit |

| Reactant | 0.0 | kcal/mol |

| Transition State 1 | 15.0 | kcal/mol |

| Intermediate 1 | -5.0 | kcal/mol |

| Transition State 2 | 10.0 | kcal/mol |

| Product | -20.0 | kcal/mol |

| Activation Energy | 15.0 | kcal/mol |

| Reaction Energy | -20.0 | kcal/mol |

(Note: These values are illustrative and not derived from actual this compound reaction mechanism studies.)

Modeling of Spectroscopic Signatures for this compound

Computational modeling of spectroscopic signatures is a powerful approach for characterizing molecules and aiding in the interpretation of experimental data nih.govresearchgate.net. For this compound, predicting its UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra can provide valuable theoretical benchmarks for experimental verification and structural elucidation.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption (UV-Vis) spectra researchgate.netnih.gov. For this compound, TD-DFT calculations could predict the wavelengths (λmax) and intensities of its characteristic absorption bands, which arise from electronic transitions within the molecule's π-system. The presence of extended conjugation in linear tetrapyrroles like this compound typically leads to strong absorption in the visible region. For instance, a related compound, tetrahydrothis compound, has been reported to have a long wavelength λmax at 612 nm in toluene (B28343) acs.org.

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies and intensities, which correspond to the peaks observed in IR spectra . This allows for the assignment of specific functional group vibrations (e.g., N-H stretches, C=C stretches) within the this compound structure, providing a "fingerprint" for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of NMR chemical shifts (¹H and ¹³C) is a routine application of quantum chemistry . These calculations can aid in the structural assignment of this compound by comparing predicted shifts with experimental NMR data. For example, the ¹H NMR spectrum of tetrahydrothis compound showed characteristic resonances for its pyrrolic NH units and indicated the presence of multiple diastereomers due to chiral centers acs.org.

An illustrative table for predicted spectroscopic data could be:

Table 5: Illustrative Predicted Spectroscopic Signatures for this compound

| Spectroscopy | Property | Value (Illustrative) | Unit |

| UV-Vis | λmax (Soret-like) | 350 | nm |

| UV-Vis | λmax (Q-band-like) | 600 | nm |

| IR | N-H Stretch | 3400 | cm⁻¹ |

| IR | C=C Stretch | 1600 | cm⁻¹ |

| NMR (¹H) | Pyrrolic NH | 7.5, 8.0, 9.0 | ppm |

| NMR (¹³C) | Pyrrole α-carbon | 150 | ppm |

(Note: These values are illustrative and not derived from actual this compound spectroscopic modeling. The λmax for tetrahydrothis compound was reported as 612 nm acs.org.)

Elucidation of Reaction Mechanisms and Kinetics in Bilene a Chemistry

Mechanistic Pathways of Bilene-a Chemical Transformations

This compound, a linear tetrapyrrole, serves as a key intermediate in the synthesis of more complex macrocycles such as bilanes, chlorins, and porphyrins. Its chemical transformations often involve a series of condensation, reduction, and oxidative cyclization steps.

The construction of this compound itself can be achieved through acid-catalyzed condensation. For instance, a this compound derivative can be synthesized by the acid-catalyzed condensation of an appropriate tripyrrane carboxylic acid with a formylpyrrole capes.gov.br. This approach highlights the electrophilic nature of the formylpyrrole and the nucleophilic character of the tripyrrane in the presence of an acid catalyst.

A significant transformation involving a this compound derivative is the synthesis of meso-substituted chlorins via tetrahydrothis compound intermediates acs.org. This process typically proceeds in two main stages: initial condensation and subsequent oxidative cyclization. The condensation involves a "Western half" and an "Eastern half" precursor, forming the linear tetrahydrothis compound acs.org. This intermediate then undergoes oxidative cyclization to yield the chlorin (B1196114). Another example of this compound chemistry includes the reduction of this compound derivatives, which has been explored as an alternative route to synthesize bilanes capes.gov.br.

Furthermore, within the broader class of bilenes, transformations such as the conversion of b-bilene to an a,c-biladiene salt intermediate are known to occur during the synthesis of isoporphyrins and porphyrins nih.gov. Similarly, bilenes-b have been identified as intermediates in the synthesis of porphyrins related to protoporphyrin IX, often involving cyclization with metal salts like copper acetate (B1210297) publish.csiro.au. These examples underscore the versatility of bilene scaffolds in constructing diverse tetrapyrrolic systems.

Transition State Analysis and Reaction Coordinate Mapping

For this compound chemical transformations, such as the acid-catalyzed condensation or the oxidative cyclization, transition state analysis would involve identifying the geometries and electronic structures of these fleeting species. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to locate transition states on the potential energy surface. Mapping the reaction coordinate involves tracing the energy changes as reactants transform into products, passing through the transition state(s) and any stable intermediates opentextbc.ca. This provides a comprehensive energy profile, revealing the activation energies and relative stabilities of all species involved. While specific computational data for this compound transition states were not found, such analyses would be critical for a deeper understanding of the precise bond-forming and bond-breaking events, as well as the factors influencing the stereochemistry of the resulting products.

Role of Intermediates in this compound Reaction Cascades

Intermediates are species formed during one elementary step of a reaction mechanism and consumed in a subsequent step; unlike transition states, they are more stable and can sometimes be isolated and characterized opentextbc.ca. In the context of this compound chemistry, several key intermediates have been identified, playing crucial roles in reaction cascades.

A notable example is tetrahydrothis compound , which is formed as an isolable intermediate during the synthesis of meso-substituted chlorins acs.org. This intermediate arises from the condensation of two pyrrolic precursors ("Western half" and "Eastern half") acs.org. Its surprising stability, allowing for storage as a solid for several months or in solution for weeks, facilitated further exploration of its oxidative cyclization conditions acs.org. The presence of three chiral centers in tetrahydrothis compound suggests the potential for diastereomeric mixtures, influencing the complexity of the reaction products acs.org.

Another important intermediate found in related bilene chemistry is the a,c-biladiene salt , which is formed during the transformation of b-bilene in the synthesis of isoporphyrins and porphyrins nih.gov. Similarly, in the synthesis of bilene-b (B1264685), a Vilsmeier-Haack intermediate (monoimmonium salt) is formed, which then reacts with an α-formyl-α'-methyldipyrrylmethane to yield bilene-b publish.csiro.au. The isolation and characterization of these intermediates are vital for confirming proposed mechanistic pathways and for developing more efficient synthetic strategies by controlling their formation and subsequent reactivity.

Kinetic Investigations of this compound Reactions

Kinetic investigations provide quantitative data on the rates of chemical reactions and the factors influencing them, offering crucial insights into reaction mechanisms.

Rate Law Determination and Kinetic Isotope Effects

Activation Parameters and Reaction Energetics

Activation parameters, derived from the temperature dependence of reaction rates (Arrhenius equation or Eyring equation), provide further thermodynamic insights into the transition state. These parameters include:

Activation Energy (Ea): The minimum energy required for reactants to be converted into products. A higher Ea indicates a slower reaction.

Enthalpy of Activation (ΔH‡): The change in enthalpy from reactants to the transition state. It reflects the energetic barrier to the reaction.

Entropy of Activation (ΔS‡): The change in entropy from reactants to the transition state. It provides information about the degree of ordering or disordering in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered (e.g., associative) transition state, while a positive ΔS‡ suggests a more disordered (e.g., dissociative) transition state.

For this compound reactions, determining these activation parameters would provide a deeper understanding of the energy landscape and the molecular rearrangements occurring at the transition state. For instance, a large negative entropy of activation for a condensation reaction would suggest a highly ordered transition state where multiple molecules come together.

Catalysis and its Influence on this compound Reactivity

Catalysis plays a pivotal role in modulating the reactivity of this compound, enabling specific transformations under controlled conditions and often enhancing reaction rates or selectivity.

One prominent example is the acid-catalyzed condensation used in the synthesis of this compound derivatives capes.gov.br. Acids act as catalysts by protonating specific sites on the pyrrole (B145914) precursors, increasing their electrophilicity or nucleophilicity and facilitating the condensation reaction. The choice of acid and its concentration can significantly influence the reaction rate and yield.

In the oxidative cyclization of tetrahydrothis compound to chlorins, a multi-component catalytic system has been employed, typically involving a silver salt, a zinc salt, and a hindered amine base acs.org. For instance, a standard catalytic system includes silver triflate (AgTf), zinc acetate (Zn(OAc)₂), and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) acs.org.

Research findings indicate that the amount of AgTf significantly impacts the yield, with optimal results observed using 2-5 molar equivalents acs.org. The choice of base also plays a critical role, with 2,2,6,6-tetramethylpiperidine yielding better results compared to other bases like piperidine (B6355638) acs.org. The solvent choice, such as THF or CH₃CN, also influences the reaction efficiency acs.org.

The following table summarizes selected conditions and outcomes for the oxidative cyclization of tetrahydrothis compound (7a) to chlorin (Zn-8a) acs.org:

| Solvent | Base (15 molar equiv) | AgTf (molar equiv) | Yield of Chlorin (Zn-8a) |

| THF | 2,2,6,6-tetramethylpiperidine | 3 | Higher yield (compared to distilled THF) acs.org |

| CH₃CN | 2,2,6,6-tetramethylpiperidine | 3 | Good yield acs.org |

| THF | Piperidine | 3 | Lower yield acs.org |

| CH₃CN | None | 3 | Trace acs.org |

| CH₃CN | 2,2,6,6-tetramethylpiperidine | 1 | Lower yield acs.org |

| CH₃CN | 2,2,6,6-tetramethylpiperidine | 5 | Optimal yield acs.org |

| CH₃CN | 2,2,6,6-tetramethylpiperidine | 10 | Little formed acs.org |

Note: All reactions were performed with tetrahydrothis compound (7a) at 10 mM, Zn(OAc)₂ (15 molar equiv), exposed to air for 4.5 hours at reflux. acs.org

This detailed investigation into catalytic parameters demonstrates the fine-tuning required to optimize this compound transformations. The silver salt likely acts as an oxidant or Lewis acid, while the zinc salt facilitates coordination and cyclization, and the hindered amine base neutralizes acid byproducts and potentially influences the redox potential.

Another example of catalytic influence in bilene chemistry is the use of copper acetate in pyridine for the cyclization of bilene-b to yield porphyrins publish.csiro.au. Metal catalysts are frequently employed in tetrapyrrole synthesis to facilitate cyclization and oxidation steps, often by templating the linear precursor into a conformation suitable for ring closure or by mediating electron transfer processes.

The study of catalysis in this compound chemistry is essential for developing efficient and selective synthetic routes to valuable porphyrin-related compounds, highlighting the interplay between catalyst design, reaction conditions, and mechanistic understanding.

Intermolecular Interactions and Supramolecular Assembly of Bilene a Systems

Non-Covalent Interactions Governing Bilene-a Molecular Associations

The molecular associations of this compound are primarily governed by non-covalent interactions. These forces, which are generally weaker than covalent bonds, include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions miami.eduntu.edu.sgresearchgate.netnih.govresearchgate.netaip.orgmdpi.com. The presence of nitrogen atoms and pyrrole (B145914) rings within the this compound structure (C19H18N4) facilitates the establishment of these interactions. Intermolecular forces significantly influence the bulk physical properties of a compound, such as melting and boiling points, and dictate how molecules interact with themselves and with other compounds researchgate.netmdpi.com.

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom covalently bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) forms an attraction with a lone pair of electrons on another electronegative atom nih.govaip.org. Given that this compound contains multiple nitrogen atoms within its pyrrole units, these N-H groups can act as hydrogen bond donors, while the nitrogen atoms themselves can serve as acceptors. This capacity for hydrogen bonding plays a critical role in directing the specific orientation and association of this compound molecules, contributing to the stability of their aggregates libretexts.orgresearchgate.netrsc.org.

π-Stacking, or aromatic-aromatic interactions, involves the attractive forces between aromatic rings worldscientific.comuni-muenchen.de. The pyrrole rings in this compound are aromatic, making them capable of engaging in π-π interactions. These interactions can lead to the formation of stacked aggregates, where molecules arrange themselves in parallel or offset-parallel geometries to maximize overlap between their π-electron systems worldscientific.commdpi.com. The strength of π-π stacking can be influenced by the electron density of the π orbitals, which in turn is affected by substituents on the aromatic rings researchgate.net. While specific experimental data on this compound aggregates is not extensively documented in the search results, the fundamental principles of hydrogen bonding and π-stacking are well-established for tetrapyrrole systems and are expected to be key drivers in the aggregation behavior of this compound.

Host-Guest Chemistry Involving this compound or its Scaffolds

Host-guest chemistry is a core concept in supramolecular chemistry, describing complexes formed by two or more molecules or ions held together by non-covalent bonds, where a "host" molecule encapsulates a "guest" molecule researchgate.netresearchgate.net. This binding is highly selective, a phenomenon known as molecular recognition researchgate.net.

The macrocyclic nature of bilenes, including this compound and its scaffolds, suggests their potential utility in host-guest systems. For instance, related bilene derivatives, such as "bilene-b," have been implicated in the host-guest chemistry of modified porphyrin chromophores. The ability of a this compound scaffold to act as a host depends on its capacity to form a cavity of appropriate size, shape, and electronic environment to selectively bind a guest molecule. The driving forces for such interactions can include hydrophobic effects, van der Waals forces, and the specific non-covalent interactions discussed previously, such as hydrogen bonding and π-π interactions researchgate.net. While no specific host-guest binding constants for this compound itself were found, the general principles observed in other macrocyclic hosts, such as calixarenes and cyclodextrins, where binding constants (K_b) are measured to quantify interaction strength, are applicable researchgate.netmdpi.com.

Self-Assembly Processes and Supramolecular Architectures from this compound Building Blocks

Self-assembly is a spontaneous process where disordered components form ordered structures through local interactions beilstein-journals.org. In supramolecular chemistry, this involves molecular building blocks organizing into complex supramolecular entities beilstein-journals.org. This compound, as a fundamental tetrapyrrole unit, holds promise as a building block for constructing diverse supramolecular architectures. The synthesis of chlorins, for example, utilizes tetrahydrothis compound as an intermediate, demonstrating its role in building larger macrocyclic structures beilstein-journals.org.

The self-assembly of this compound building blocks would be directed by the cooperative interplay of non-covalent interactions, such as hydrogen bonding and π-stacking. These interactions guide the molecules to arrange into specific, often hierarchical, structures, which can range from simple dimers and aggregates to more complex one-dimensional (e.g., fibers, chains) or three-dimensional architectures (e.g., micelles, vesicles) rsc.org. The resulting supramolecular architectures can exhibit unique properties not present in the individual this compound molecules beilstein-journals.org.

Molecular Recognition Principles in this compound Complexation

Molecular recognition is the ability of a molecule to selectively bind to another molecule or a specific part of a molecule miami.edu. This selective binding is fundamentally driven by various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions miami.eduntu.edu.sg. The principle of molecular recognition is based on geometrical complementarity, often described by the "key-and-lock" model, where the host and guest molecules possess complementary shapes and functional groups that allow for specific interactions beilstein-journals.org.

In the context of this compound, its participation in host-guest chemistry or its formation of specific self-assembled structures inherently demonstrates molecular recognition. The precise arrangement of its pyrrole rings and N-H functionalities provides specific recognition sites that can interact selectively with complementary molecules or direct its own self-assembly into defined patterns. Understanding these recognition principles is crucial for designing systems where this compound could be used for selective binding, sensing, or the construction of advanced materials.

Biosynthetic Pathways and Chemical Biology of Bilene a Scaffolds

In Silico and Experimental Approaches to Elucidating Bilene-a Biosynthesis (considering related linear tetrapyrroles)

The elucidation of biosynthetic pathways for complex natural products, including linear tetrapyrroles like this compound, commonly employs a combination of in silico and experimental methodologies. In silico approaches leverage computational tools to predict enzyme functions, pathway intermediates, and potential genetic components involved in biosynthesis. These methods often involve genomic analysis to identify gene clusters encoding enzymes homologous to those known in related pathways, as well as molecular modeling to understand enzyme-substrate interactions nih.gov.

Experimentally, the biosynthesis of linear tetrapyrroles has been extensively studied. The universal precursor for all tetrapyrroles, 5-aminolevulinic acid (ALA), is synthesized from glutamate (B1630785) in plants, mosses, algae, and most bacteria frontiersin.orgoup.comfrontiersin.org. Two molecules of ALA then condense to form the monopyrrole porphobilinogen (B132115) (PBG) frontiersin.orgoup.combioone.orgfrontiersin.org. Four molecules of PBG are subsequently polymerized to form the unstable linear tetrapyrrole hydroxymethylbilane (B3061235) (HMB) frontiersin.orgoup.comfrontiersin.orgwikipedia.orgwikipedia.orgumaryland.edunih.govencyclopedia.pub. This linear intermediate is a critical branching point, as it can either cyclize to form uroporphyrinogen III (Urogen III) or undergo further modifications as a linear structure oup.comwikipedia.orgencyclopedia.pub. Experimental techniques such as enzyme assays, gene knockout studies, and isotopic labeling are crucial for confirming predicted steps and identifying novel enzymes and intermediates in these pathways frontiersin.orgoup.comfrontiersin.org.

Enzymatic Machinery Involved in Linear Tetrapyrrole Modifications (potential relevance to this compound)

The biosynthesis of linear tetrapyrroles and their subsequent modifications are orchestrated by a series of highly specific enzymes. The initial steps in the common tetrapyrrole pathway involve:

Glutamyl-tRNA reductase (GluTR): Catalyzes the reduction of glutamyl-tRNA to glutamate 1-semialdehyde (GSA), a rate-limiting step in ALA synthesis oup.comfrontiersin.orgoup.comnih.gov.

Glutamate 1-semialdehyde aminotransferase (GSAT): Converts GSA to ALA frontiersin.orgoup.comfrontiersin.org.

ALA dehydratase (ALAD), also known as porphobilinogen synthase (PBGS): Condenses two molecules of ALA to form porphobilinogen (PBG) frontiersin.orgoup.comnih.govfrontiersin.org.

Porphobilinogen deaminase (PBGD), also known as hydroxymethylbilane synthase (HMBS): Polymerizes four molecules of PBG into the linear tetrapyrrole hydroxymethylbilane (HMB) frontiersin.orgoup.comnih.govfrontiersin.orgwikipedia.orgencyclopedia.pubmetabolomicsworkbench.org. This enzyme sequentially deaminates the aminomethyl groups of the four PBG molecules and links them together encyclopedia.pub.

Following the formation of HMB, the pathway typically leads to the cyclic uroporphyrinogen III (Urogen III) through the action of uroporphyrinogen III synthase (UROS) frontiersin.orgoup.comfrontiersin.orgwikipedia.org. However, linear tetrapyrroles can also arise from the oxidative cleavage of cyclic tetrapyrroles, such as the degradation of heme to biliverdin (B22007) by heme oxygenase frontiersin.orgfishersci.co.uknih.govresearchgate.net. This highlights the dynamic interplay between linear and cyclic tetrapyrrole forms within biological systems.

Chemical Logic of Biosynthetic Pathways Leading to and from this compound

The chemical logic underlying the biosynthesis of linear tetrapyrroles, including the this compound scaffold, is rooted in the sequential assembly and modification of pyrrole (B145914) units. The initial building block, porphobilinogen (PBG), is a monopyrrole containing an aminomethyl side chain wikipedia.orgwikipedia.orguni.lu. The key step in forming the linear tetrapyrrole backbone is the head-to-tail condensation of four PBG molecules, catalyzed by porphobilinogen deaminase (PBGD) frontiersin.orgoup.comnih.govfrontiersin.orgencyclopedia.pub. This reaction involves the sequential deamination of the aminomethyl groups, leading to the formation of methylene (B1212753) bridges that link the pyrrole rings. The product of this polymerization is hydroxymethylbilane (HMB), an unstable linear tetrapyrrole wikipedia.orgwikipedia.orgnih.gov.

The chemical instability of HMB is a crucial aspect of the pathway's logic. If left unchaperoned, HMB can spontaneously cyclize into the biologically inactive uroporphyrinogen I nih.gov. To ensure the formation of the physiologically relevant uroporphyrinogen III, hydroxymethylbilane is immediately acted upon by uroporphyrinogen III synthase (UROS), which catalyzes a rearrangement and cyclization to form the asymmetric Urogen III oup.comfrontiersin.orgwikipedia.org.

While the primary pathway for linear tetrapyrrole formation often leads to cyclic compounds, linear tetrapyrroles like bilenes can also be formed through the catabolism of cyclic tetrapyrroles. For instance, biliverdin and bilirubin (B190676), which are linear tetrapyrroles, are products of heme degradation fishersci.co.uknih.govresearchgate.netnih.gov. The chemical logic here involves the oxidative cleavage of the porphyrin macrocycle, opening the ring to yield a linear structure. The precise chemical transformations leading specifically to this compound would involve specific modifications to this general linear tetrapyrrole scaffold, such as variations in side chains or saturation levels, which are often enzyme-catalyzed.

Biomimetic Synthesis Approaches Inspired by Natural this compound Pathways

Biomimetic synthesis aims to replicate natural biosynthetic processes in the laboratory, offering efficient and selective routes to complex molecules. For linear tetrapyrroles, including bilenes, biomimetic strategies are often inspired by the enzymatic assembly of pyrrole units. The natural polymerization of four porphobilinogen (PBG) molecules to form hydroxymethylbilane (HMB) by porphobilinogen deaminase (PBGD) serves as a prime example of such inspiration frontiersin.orgoup.comnih.govfrontiersin.orgencyclopedia.pub.

Synthetic chemists have explored various approaches to construct bilene scaffolds, often employing strategies that mimic the sequential coupling of pyrrole derivatives. This can involve the condensation of dipyrromethanes or pyrrole-containing building blocks to form the desired linear tetrapyrrole chain. The challenge in biomimetic synthesis lies in controlling regioselectivity and stereoselectivity, especially when dealing with asymmetric pyrrole units and the formation of multiple methylene bridges.

The use of "b-bilene precursors" in the synthesis of substituted porphyrins indicates that linear bilene structures are valuable synthetic intermediates acs.org. Biomimetic approaches might involve designing catalysts that mimic the active sites of natural enzymes, facilitating controlled polymerization and cyclization reactions. Furthermore, chemoenzymatic synthesis, combining enzymatic steps with traditional organic synthesis, holds promise for producing complex linear tetrapyrroles with high precision and yield, drawing directly from the efficiency and specificity of natural enzymatic machinery.

Future Research Trajectories and Interdisciplinary Outlooks for Bilene a

Development of Novel Synthetic Methodologies for Accessing Underexplored Bilene-a Architectures

The synthesis of this compound and its derivatives is crucial for accessing a diverse range of tetrapyrrolic compounds. Current approaches often involve the acid-catalyzed condensation of tripyrrane carboxylic acids with formylpyrroles to construct the this compound scaffold capes.gov.br. For instance, an alternative method for bilane (B1242972) synthesis has been developed through the reduction of this compound derivatives featuring an unprotected terminal α position capes.gov.br.

Further advancements in synthetic methodologies for this compound are focused on enhancing yields, improving selectivity, and enabling access to previously underexplored architectures. Research has demonstrated that b-bilene hydrochlorides can serve as improved intermediates for the synthesis of metallo-isoporphyrins, leading to enhanced yields compared to earlier methods (e.g., 28% vs. 6%) worldscientific.comnih.gov. The cyclization of open-chain tetrapyrrole intermediates, specifically b-bilenes, through ring closure using suitable carbon-linking units, represents a key final step in these synthetic routes nih.gov.

Studies on the oxidative cyclization of b-bilenes, particularly those with ethyl or propyl groups at a terminal site and a formyl equivalent at the other, have shown the formation of meso-substituted porphyrins, although yields can be low and the process complicated by by-products researchgate.net. The stability of intermediates like tetrahydrothis compound has also been investigated, revealing its robustness under certain conditions, which facilitates the exploration of reaction parameters for condensation and oxidation steps acs.org. The preparation of bile pigments, such as biliverdin (B22007) IX-BETA, has also utilized b-bilene routes, highlighting the versatility of these intermediates in synthesizing biologically relevant compounds osti.gov.

Future research will likely explore new protecting group strategies to control reactivity and improve yields, as outlined in methods for synthesizing dipyrromethanes, tripyrrodimethanes, bilanes, bilenes, and biladienes google.com. The development of novel organic building blocks, such as N-allenylpyrrole-2-carbaldehydes, could also provide new synthons for constructing complex this compound architectures researchgate.net.

Integration of Machine Learning and Artificial Intelligence in this compound Chemical Discovery

The burgeoning fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical discovery, including the research into this compound. AI and ML can accelerate the identification of novel this compound derivatives with desired properties and optimize their synthetic routes.

Computational chemistry, supported by initiatives like those developing hybrid adaptive particle-field simulation methods for large molecules in solution, will become increasingly accessible and vital for understanding this compound's behavior and interactions hmc.edu. This integration can lead to a more efficient and targeted discovery process, moving beyond traditional trial-and-error methodologies in chemical synthesis mit.edu.

Exploration of this compound in Advanced Materials Chemistry (e.g., as chromophores, in optoelectronics)

Given that this compound is a bilene, a class of open-chain tetrapyrroles, its structural relationship to porphyrins and other chromophoric systems suggests significant potential in advanced materials chemistry. Tetrapyrrolic compounds are well-known for their strong light absorption and unique electronic properties, making them attractive for various applications.

One direct application of bilenes in materials is their use in fluid materials for thin film deposition and pattern forming. For instance, a method involving the spraying of a fluid material containing bilene, benzyl, rhodamine 6G, or carbon fine particles onto a transparent material, followed by laser irradiation, has been explored for efficient processing and thin film formation google.com.

Furthermore, the ability of bilenes to be cyclized into isoporphyrins and porphyrins opens doors to their use as chromophores and in optoelectronic devices. For example, b-bilene hydrochlorides can be cyclized to form zinc(II) and copper(II) isoporphyrin salts worldscientific.comnih.gov. These metallo-isoporphyrins exhibit characteristic UV-visible absorption spectra, with metal-free isoporphyrins showing peaks at 420 nm and 700 nm, indicative of their chromophoric nature nih.gov. The strong absorption and efficient photoinduced charge transfer properties seen in related chromophores, such as phthalocyanines, underscore the potential for this compound derived materials in organic optoelectronic applications worldscientific.com.

The synthesis of porphyrinic materials from bilene salts also highlights their role as building blocks for self-assembly studies and the development of advanced functional materials researchgate.net. Future research will likely investigate the precise tuning of this compound's electronic and optical properties through structural modifications and derivatization, aiming for applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and biosensors.

New Frontiers in Theoretical and Experimental Synergy for this compound Research

The future of this compound research will heavily rely on a robust synergy between theoretical and experimental approaches. This integrated strategy allows for a more comprehensive understanding of the compound's properties, reactivity, and potential applications.

Conversely, experimental findings serve as crucial validation points for theoretical predictions, refining computational models and driving new theoretical hypotheses. This iterative process, where computational predictions guide experimental design and experimental results inform computational refinements, is essential for accelerating discovery. For example, experimental spectroscopic data (e.g., UV-Vis absorption spectra of isoporphyrins derived from bilenes) can be directly compared with computationally predicted spectra to validate theoretical models nih.gov.

The development of computational chemistry courses for lower-division undergraduates, emphasizing quantum calculations, molecular modeling, and cheminformatics, will also foster a new generation of scientists adept at leveraging this theoretical-experimental synergy hmc.edu. This interdisciplinary approach will enable a deeper understanding of this compound's fundamental chemistry and unlock its full potential in diverse scientific and technological domains.

Q & A

Q. How to conduct a systematic review of this compound’s biomedical applications?

- Methodological Answer : Follow PRISMA guidelines to screen literature from PubMed, Scopus, and Web of Science. Use Boolean operators (e.g., "this compound AND cytotoxicity NOT industrial") to refine searches. Extract data into standardized tables and assess study quality via ROBINS-I or GRADE frameworks. Perform meta-analysis if heterogeneity (I²) < 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.